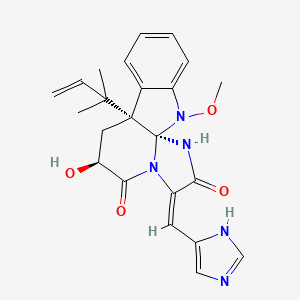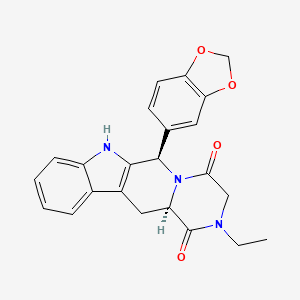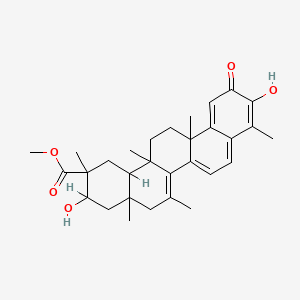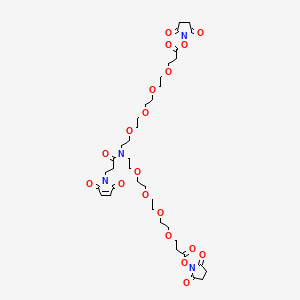
N-Mal-N-bis(PEG4-NHS ester)
Descripción general
Descripción
N-Mal-N-bis(PEG4-NHS ester): is a branched maleimide linker with two terminal N-hydroxysuccinimide (NHS) esters. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable covalent bonds with primary amines and thiol groups . The maleimide group reacts specifically with thiol groups, while the NHS ester reacts with primary amines, making it a versatile tool for connecting biomolecules .
Aplicaciones Científicas De Investigación
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Mal-N-bis(PEG4-NHS ester) typically involves the following steps:
Activation of Polyethylene Glycol (PEG): Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form PEG-NHS ester.
Coupling with Maleimide: The activated PEG-NHS ester is then reacted with maleimide under mild conditions to form the final product, N-Mal-N-bis(PEG4-NHS ester).
Industrial Production Methods: Industrial production of N-Mal-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using NHS and DCC.
Controlled Reaction Conditions: The coupling reaction with maleimide is carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-Mal-N-bis(PEG4-NHS ester) undergoes substitution reactions with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups in an addition reaction to form a stable thioether bond.
Common Reagents and Conditions:
Primary Amines: Reacts with primary amines under mild conditions (pH 7-8) to form amide bonds.
Thiol Groups: Reacts with thiol groups at neutral to slightly basic pH to form thioether bonds.
Major Products:
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Mecanismo De Acción
Molecular Targets and Pathways: N-Mal-N-bis(PEG4-NHS ester) exerts its effects by forming covalent bonds with primary amines and thiol groups on biomolecules. The maleimide group specifically targets thiol groups, forming a stable thioether bond, while the NHS ester targets primary amines to form amide bonds . This dual reactivity allows for the efficient and stable conjugation of biomolecules, facilitating their use in various applications .
Comparación Con Compuestos Similares
N-Mal-N-bis(PEG2-NHS ester): Similar structure but with a shorter PEG chain.
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester): Contains an additional carbonyl group, providing different reactivity and solubility properties.
Uniqueness: N-Mal-N-bis(PEG4-NHS ester) is unique due to its branched structure and the presence of two terminal NHS esters, which enhance its reactivity and versatility in bioconjugation applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N4O19/c42-29(7-10-39-30(43)1-2-31(39)44)38(11-15-53-19-23-57-27-25-55-21-17-51-13-8-36(49)59-40-32(45)3-4-33(40)46)12-16-54-20-24-58-28-26-56-22-18-52-14-9-37(50)60-41-34(47)5-6-35(41)48/h1-2H,3-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYDOIENLEOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N4O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






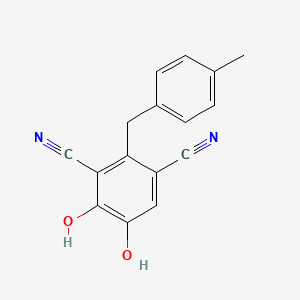
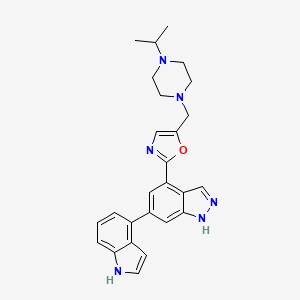
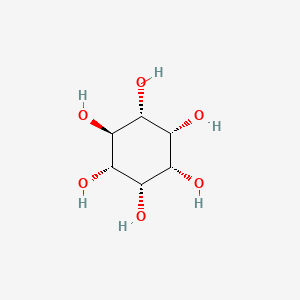
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)

